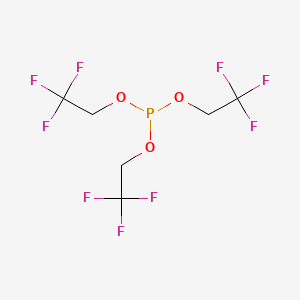
Tris(2,2,2-trifluoroethyl) phosphite
Übersicht
Beschreibung
Tris(2,2,2-trifluoroethyl) phosphite is an organophosphorus compound . It is used as a ligand in organometallic chemistry to enhance labialization in metal clusters and as a substitutional equivalent for carbon monoxide . It is also used as an electrolyte additive to improve the electrochemical performance and as a co-solvent for nonflammable electrolytes in Li-ion batteries .
Synthesis Analysis
Tris(2,2,2-trifluoroethyl) phosphite can be synthesized via the Arbuzov reaction with 2-bromo-N-methoxy-N-methylacetamide . A selective three-step substitution transesterification starting with tris(2,2,2-trifluoroethyl) phosphate enables the facile synthesis of mixed unsymmetric phosphate triesters from three different alcohols .Molecular Structure Analysis
The molecular formula of Tris(2,2,2-trifluoroethyl) phosphite is (CF3CH2O)3P . It has a molecular weight of 328.07 .Chemical Reactions Analysis
In the presence of DBU or lithium alkoxides, the substitution of the trifluoroethoxy group at the phosphorus proceeds selectively . In a Li4Ti5O12 (LTO)/Li1.03(Ni0.5Mn0.3Co0.2)0.97O2 (NMC532) cell, its decomposition behavior was investigated at 4.6 V vs. Li/Li+ .Physical And Chemical Properties Analysis
Tris(2,2,2-trifluoroethyl) phosphite is a liquid with a refractive index of 1.324 (lit.) . It has a boiling point of 130-131 °C/743 mmHg (lit.) and a density of 1.487 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry
Tris(2,2,2-trifluoroethyl) phosphite is utilized as a ligand in organometallic chemistry. It enhances the labialization of metal clusters, acting as a substitutional equivalent for carbon monoxide . This property is crucial for the formation and stabilization of complex metal structures that are essential in catalysis and the synthesis of new metal-based compounds.
Electrolyte Additive for Li-ion Batteries
In the field of energy storage, particularly for Li-ion batteries , Tris(2,2,2-trifluoroethyl) phosphite serves as an electrolyte additive. It improves the electrochemical performance and is used as a co-solvent for nonflammable electrolytes, enhancing the safety and efficiency of these batteries .
Flame Retardancy in Electronics
The compound has been identified as a significant flame retardant (FR) additive. It is employed to suppress fires or even explosions in lithium-ion batteries while maintaining typical battery performance. This application is vital for the safety of electronic devices that utilize these batteries .
Synthesis of Phosphonamides
In chemical synthesis, Tris(2,2,2-trifluoroethyl) phosphite is used in the synthesis of N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide via the Arbuzov reaction with 2-bromo-N-methoxy-N-methylacetamide . This showcases its role as a reagent in producing compounds with potential medicinal applications.
Material Science
As a ligand in material science, Tris(2,2,2-trifluoroethyl) phosphite contributes to the development of new materials. Its ability to act as a labializing agent can lead to the creation of novel materials with unique properties, potentially useful in various industrial applications .
Environmental Science
While specific applications in environmental science are not directly mentioned, the role of Tris(2,2,2-trifluoroethyl) phosphite in improving battery performance and safety can indirectly contribute to environmental sustainability. By enhancing the safety and efficiency of energy storage systems, it supports the development of cleaner technologies and reduces the risk of environmental contamination from battery leaks or fires .
Wirkmechanismus
Target of Action
Tris(2,2,2-trifluoroethyl) phosphite is an organophosphorus compound that primarily targets metal clusters in organometallic chemistry . It acts as a ligand, a molecule that binds to a central metal atom to form a coordination complex .
Mode of Action
The interaction of Tris(2,2,2-trifluoroethyl) phosphite with its targets involves enhancing labialization in metal clusters . Labialization is a process that increases the reactivity of metal clusters, allowing them to participate in various chemical reactions . Tris(2,2,2-trifluoroethyl) phosphite also acts as a substitutional equivalent for carbon monoxide .
Biochemical Pathways
The biochemical pathways affected by Tris(2,2,2-trifluoroethyl) phosphite are primarily related to organometallic chemistry . The compound’s ability to enhance labialization in metal clusters can influence various downstream effects, such as the synthesis of other complex compounds .
Pharmacokinetics
It’s known that the compound is used as an electrolyte additive to improve the electrochemical performance and as a co-solvent for nonflammable electrolytes in li-ion batteries . These uses suggest that the compound has properties that allow it to interact effectively with other substances in a solution.
Result of Action
The molecular and cellular effects of Tris(2,2,2-trifluoroethyl) phosphite’s action are primarily observed in its role as a ligand in organometallic chemistry . By enhancing labialization in metal clusters, the compound can facilitate the formation of new organometallic complexes . Additionally, its use as an electrolyte additive in Li-ion batteries suggests that it can improve the performance of these batteries .
Action Environment
The action, efficacy, and stability of Tris(2,2,2-trifluoroethyl) phosphite can be influenced by various environmental factors. For instance, the compound’s effectiveness as a ligand can depend on the specific metal clusters it interacts with . Additionally, its role as an electrolyte additive suggests that its performance can be affected by the chemical composition of the electrolyte solution .
Safety and Hazards
Zukünftige Richtungen
Tris(2,2,2-trifluoroethyl) phosphite is used as a flame-retarding cosolvent, and it is initially mixed with γ-butyrolactone for the first time to formulate a nonflammable electrolyte . This high safety electrolyte helps the graphite/LiNi0.5Co0.2Mn0.3O2 full cell to achieve good electrochemical performance .
Eigenschaften
IUPAC Name |
tris(2,2,2-trifluoroethyl) phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F9O3P/c7-4(8,9)1-16-19(17-2-5(10,11)12)18-3-6(13,14)15/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIQXUBDNNXYJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OP(OCC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F9O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190492 | |
| Record name | Tris(2,2,2-trifluoroethyl)phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2,2,2-trifluoroethyl) phosphite | |
CAS RN |
370-69-4 | |
| Record name | Ethanol, 2,2,2-trifluoro-, phosphite (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=370-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(2,2,2-trifluoroethyl)phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 370-69-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=325606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tris(2,2,2-trifluoroethyl)phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



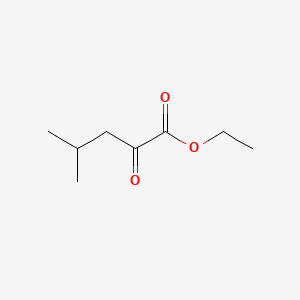

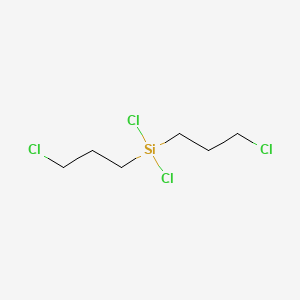
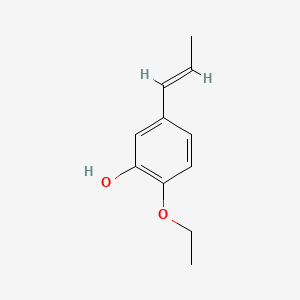

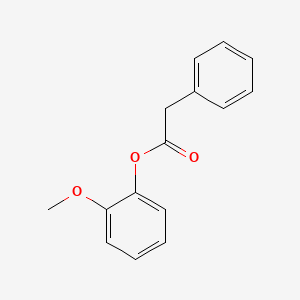
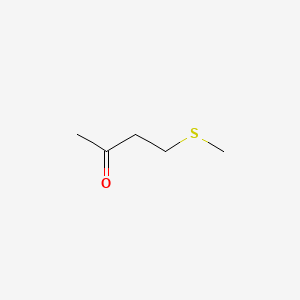





![3H-Dibenz[f,ij]isoquinoline-2,7-dione, 3-methyl-6-[(4-methylphenyl)amino]-](/img/structure/B1584971.png)
![Benzenesulfonic acid, 4-[(ethylphenylamino)methyl]-](/img/structure/B1584972.png)